molecular formula C10H10O B15123540 4-Phenyl-2-butenal CAS No. 13910-23-1

4-Phenyl-2-butenal

Cat. No.: B15123540
CAS No.: 13910-23-1
M. Wt: 146.19 g/mol
InChI Key: WLNLUFZWBZXINT-SNAWJCMRSA-N
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Description

4-Phenyl-2-butenal is an organic compound with the molecular formula C10H10O. It is characterized by a phenyl group attached to a butenal chain, making it a conjugated aldehyde. This compound is known for its distinct aromatic properties and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenyl-2-butenal can be synthesized through several methods. One common approach involves the aldol condensation of benzaldehyde with crotonaldehyde under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the condensation reaction .

Industrial Production Methods: In industrial settings, this compound is produced using similar aldol condensation reactions but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-2-butenal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Phenyl-2-butenal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 4-Phenyl-2-butenal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, which can lead to the formation of various biologically active compounds. Additionally, its conjugated double bond system allows it to participate in various electrophilic and nucleophilic reactions, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its conjugated aldehyde structure, which imparts distinct reactivity and aromatic properties. The presence of the phenyl group enhances its stability and makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

13910-23-1

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

(E)-4-phenylbut-2-enal

InChI

InChI=1S/C10H10O/c11-9-5-4-8-10-6-2-1-3-7-10/h1-7,9H,8H2/b5-4+

InChI Key

WLNLUFZWBZXINT-SNAWJCMRSA-N

Isomeric SMILES

C1=CC=C(C=C1)C/C=C/C=O

Canonical SMILES

C1=CC=C(C=C1)CC=CC=O

Origin of Product

United States

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